6-Methyl-3-(2,2,2-trifluoroethoxy)-5,6,7,8-tetrahydrocinnoline
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Overview
Description
6-Methyl-3-(2,2,2-trifluoroethoxy)-5,6,7,8-tetrahydrocinnoline is a heterocyclic compound that features a cinnoline core structure. This compound is characterized by the presence of a trifluoroethoxy group and a methyl group, which contribute to its unique chemical properties. The cinnoline ring system is known for its stability and versatility in various chemical reactions, making it a valuable scaffold in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-3-(2,2,2-trifluoroethoxy)-5,6,7,8-tetrahydrocinnoline typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 6-methylcinnoline with 2,2,2-trifluoroethanol in the presence of a strong acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the trifluoroethoxy group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and reduce energy consumption. The scalability of these methods allows for the efficient production of this compound on a commercial scale.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the cinnoline ring, potentially leading to the formation of dihydrocinnoline derivatives.
Substitution: The trifluoroethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dihydrocinnoline derivatives.
Substitution: Formation of various substituted cinnoline derivatives.
Scientific Research Applications
6-Methyl-3-(2,2,2-trifluoroethoxy)-5,6,7,8-tetrahydrocinnoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and coatings with enhanced chemical resistance.
Mechanism of Action
The mechanism of action of 6-Methyl-3-(2,2,2-trifluoroethoxy)-5,6,7,8-tetrahydrocinnoline involves its interaction with specific molecular targets. The trifluoroethoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
6-Methylcinnoline: Lacks the trifluoroethoxy group, resulting in different chemical properties and reactivity.
3-(2,2,2-Trifluoroethoxy)cinnoline: Lacks the methyl group, affecting its stability and biological activity.
5,6,7,8-Tetrahydrocinnoline: Lacks both the methyl and trifluoroethoxy groups, leading to significant differences in chemical behavior.
Uniqueness: 6-Methyl-3-(2,2,2-trifluoroethoxy)-5,6,7,8-tetrahydrocinnoline stands out due to the combined presence of the methyl and trifluoroethoxy groups. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
6-methyl-3-(2,2,2-trifluoroethoxy)-5,6,7,8-tetrahydrocinnoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O/c1-7-2-3-9-8(4-7)5-10(16-15-9)17-6-11(12,13)14/h5,7H,2-4,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNUGQHPBPOXLR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=NN=C(C=C2C1)OCC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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